Scaffold Geometry: Normorphan vs. Tropane Core in Dopamine Transporter Inhibition
The 6-azabicyclo[3.2.1]octane (normorphan) framework, the core of this compound, introduces a novel chemical scaffold for dopamine transporter (DAT) inhibition compared to the 8-azabicyclo[3.2.1]octane (tropane) nucleus found in cocaine. A derivative of this scaffold, compound 8c (a normorphan analogue bearing a p-chloro substituent), demonstrates this alternative geometry can achieve comparable potency to cocaine, with an IC₅₀ of 452 nM for inhibiting DA reuptake, which is in the same range as cocaine's IC₅₀ of 459 nM in the same assay [1]. This indicates that the normorphan core can be engineered to achieve high potency while offering a distinct chemical structure from tropanes, providing a valuable alternative scaffold for CNS drug discovery programs seeking novel chemical matter and potential IP advantages.
| Evidence Dimension | Dopamine reuptake inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 452 nM (for derivative 8c, a normorphan analogue based on the 6-azabicyclo[3.2.1]octane core) |
| Comparator Or Baseline | Cocaine (based on the 8-azabicyclo[3.2.1]octane core): 459 nM |
| Quantified Difference | ΔIC₅₀ = 7 nM (comparable potency) |
| Conditions | In vitro dopamine reuptake inhibition assay using rat striatal synaptosomes. |
Why This Matters
This direct comparison validates the normorphan scaffold as a viable, non-tropane core for designing potent DAT inhibitors, justifying its selection for CNS projects where tropane-based leads may have IP, selectivity, or toxicity liabilities.
- [1] Quirante, J., Vila, X., Bonjoch, J., Kozikowski, A. P., & Johnson, K. M. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 12(6), 1383-1391. View Source
